molecular formula C24H26 B13800259 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene CAS No. 56922-56-6

1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene

Cat. No.: B13800259
CAS No.: 56922-56-6
M. Wt: 314.5 g/mol
InChI Key: NTASRDMNIODWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene is a diarylethane derivative featuring a central benzene ring substituted at positions 1 and 4 with ethyl groups bearing phenyl and 3,4-dimethylphenyl (3,4-xylyl) moieties, respectively. Its molecular formula is C₂₄H₂₄, with a molecular weight of 312.45 g/mol. The compound is structurally characterized by two ethyl branches:

  • Position 1: A phenylethyl group (-CH₂-CH(C₆H₅)-).
  • Position 4: A 3,4-xylylethyl group (-CH₂-CH(C₆H₃(CH₃)₂)-).

This architecture confers high hydrophobicity and steric bulk, making it suitable for applications in polymer matrices or liquid crystal technologies . Synonyms include Phenylxylylethane (PXE) and 1,2-dimethyl-4-(1-phenylethyl)-benzene .

Properties

CAS No.

56922-56-6

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,2-dimethyl-4-[1-[4-(1-phenylethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C24H26/c1-17-10-11-24(16-18(17)2)20(4)23-14-12-22(13-15-23)19(3)21-8-6-5-7-9-21/h5-16,19-20H,1-4H3

InChI Key

NTASRDMNIODWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CC=C(C=C2)C(C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Chlorination and Catalytic Alkylation Route

A prominent preparation method involves the chlorination of ethylbenzene derivatives followed by catalytic alkylation to form the desired phenylethyl benzene compounds.

  • Step 1: Chlorination of Ethylbenzene

    • Ethylbenzene (10 mol) is reacted in a reactor at 120 °C with dicumyl peroxide (10 g) as an initiator.
    • Chlorine gas (1 mol) is passed uniformly over 3 hours, followed by an additional 2 hours of reaction.
    • The reaction produces a mixture of alpha-chloro ethylbenzene, beta-chloro ethylbenzene, and unreacted ethylbenzene.
    • Hydrogen chloride gas generated is absorbed as hydrochloric acid by-product.
  • Step 2: Catalytic Alkylation

    • The chlorinated mixture is transferred to a second reactor containing ethylbenzene (9 mol) and a solid acid catalyst such as:
      • D61 large pore strong acid styrene cation exchange resin,
      • MCM-41 mesoporous material,
      • Sulfated zirconia (SO4^2-/ZrO2),
      • Zeolites (Y-type, ZSM-5, ZSM-11, ZSM-18).
    • Reaction occurs at 100-150 °C for 1.5 to 8 hours until chlorinated intermediates are consumed.
    • The catalyst is recovered by filtration and regenerated by washing and vacuum distillation.
    • The crude product undergoes adsorption and high vacuum degassing dehydration to yield the purified phenylethyl benzene derivative.
  • Yields and Catalyst Reusability

    • Yields range from approximately 68.8% to 86.5% depending on catalyst type and conditions.
    • Sulfated zirconia catalyst maintains activity and yield over at least three recycles (around 85% yield consistently).
Catalyst Type Reaction Temp (°C) Reaction Time (h) Yield (%) Notes
Dicumyl peroxide + D61 resin + MCM-41 150 1.5 76.7 Solid acid catalyst system
Benzoyl peroxide + SO4^2-/ZrO2 100 3.5 73.5 Superacid catalyst
D001 resin + Y-type zeolite + others 140 3 68.8 Mixed zeolite catalyst
SO4^2-/ZrO2 (recirculation) 110 2 85.7 High yield, catalyst stable
D001 resin + ZSM-5/11/18 60 8 86.5 Lower temp, longer time
Diisopropyl azodicarboxylate + SO4^2-/ZrO2 150 1 77.9 Alternative initiator

This method is detailed in a Chinese patent (CN103319299A) describing the stepwise chlorination and acid-catalyzed alkylation to produce phenylethyl benzene derivatives with high efficiency and catalyst recyclability.

Comparative Summary of Preparation Methods

Feature Chlorination + Acid Catalysis Method Reductive Alkylation Method
Starting Materials Ethylbenzene, chlorine, solid acid catalysts Acetophenone, 4-aminodiphenylamine
Key Steps Chlorination, catalytic alkylation Acid-catalyzed condensation, hydrogenation
Catalysts Solid acid resins, sulfated zirconia, zeolites Acid-activated bentonite, Raney nickel
Reaction Conditions 60-150 °C, 1-8 hours 125 °C condensation, hydrogenation step
Product Purity High (via adsorption, vacuum distillation) Very high (up to 99.7% by GC)
Catalyst Reusability Good (stable over multiple cycles) Not specified
Yield 68.8% to 86.5% High conversion, purity emphasized
Applicability Phenylethyl benzene derivatives Phenylethyl-substituted aromatic amines

Exhaustive Research Findings and Notes

  • The chlorination and catalytic alkylation method is versatile and allows tuning of catalyst systems to optimize yield and selectivity.
  • Sulfated zirconia catalysts show excellent stability and recyclability, making them industrially attractive.
  • Removal of by-product hydrochloric acid and high vacuum degassing are critical for product purity.
  • The reductive alkylation method is more applicable to amine derivatives and involves careful control of water removal to drive condensation.
  • Both methods rely on well-established catalytic processes but differ in substrate scope and product types.
  • No direct preparation method for the exact compound 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene was found in literature; however, the chlorination/alkylation approach is the closest and most relevant synthetic route for such phenylethyl-substituted benzenes.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alkanes.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, occur at the aromatic rings. These reactions require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl₂) with iron(III) chloride (FeCl₃), nitric acid (HNO₃) with sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulations due to its unique structural features that may enhance bioavailability and efficacy. Research indicates that it can serve as a drug delivery agent or active pharmaceutical ingredient (API) in topical formulations.

Case Study: Topical Formulations

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the skin bioavailability of various drug molecules, emphasizing the importance of formulation composition for effective delivery. The research highlighted how compounds like 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene can optimize the absorption of APIs through the skin barrier, which is crucial for dermatological treatments .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its potential benefits in skin care formulations. It has been studied for its moisturizing properties and ability to enhance product stability.

Case Study: Cosmetic Formulation Development

A recent investigation employed experimental design techniques to develop topical formulations incorporating various raw materials, including this compound. The study assessed physical and sensory properties, revealing significant improvements in skin hydration and texture when this compound was included . The findings suggest that it may play a vital role in enhancing the efficacy of cosmetic products.

Material Science Applications

Research into the material properties of this compound has indicated potential uses in developing advanced materials with specific thermal and mechanical properties.

Case Study: Polymer Composites

Investigations have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This is particularly relevant for applications in packaging materials and coatings where durability is essential .

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups, electronic environments, and functional groups, leading to variations in physical properties, reactivity, and applications. Below is a comparative analysis:

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene C₂₄H₂₄ 312.45 Diarylethane (phenyl, 3,4-xylyl ethyl)
3,4-Dimethylacetophenone C₁₀H₁₂O 148.20 Ketone (acetyl, 3,4-xylyl)
1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene C₁₃H₁₅NO 201.26 Isocyanato, methylethenyl
Phenyl-o-xylylethane (POXE) C₁₈H₂₀ 236.35 Diarylethane (phenyl, o-xylyl ethyl)

Notes:

  • 3,4-Dimethylacetophenone: Contains a polar ketone group, enhancing solubility in polar solvents compared to the nonpolar diarylethane structure of the target compound .
  • Isocyanato derivative : The reactive isocyanato group (-NCO) enables cross-linking in polyurethane synthesis, unlike the inert diarylethane .
  • POXE : Structural isomer with o-xylyl (1,2-dimethylphenyl) instead of 3,4-xylyl, altering steric and electronic properties .

Physical Properties and Stability

  • Boiling/Melting Points: The target compound’s high molecular weight and lack of polar groups suggest higher boiling points than 3,4-dimethylacetophenone (BP: ~250°C) but lower than polymeric isocyanato derivatives. Exact data are unavailable in provided sources.
  • Solubility: The diarylethane’s hydrophobicity limits solubility in polar solvents (e.g., water, ethanol) compared to 3,4-dimethylacetophenone, which is moderately polar .
  • Thermal Stability: The absence of reactive functional groups (e.g., ketones, isocyanates) enhances thermal stability relative to 3,4-dimethylacetophenone and the isocyanato analog .

Biological Activity

1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene, commonly referred to as a derivative of phenethylbenzene, is a compound with significant biological activity. Its complex structure includes multiple aromatic rings, which are known to interact with various biological targets. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature and research findings.

  • Molecular Formula : C24H26
  • Molecular Weight : 314.46 g/mol
  • CAS Number : 56922-56-6
  • Density : 1.006 g/cm³
  • Boiling Point : 424.6°C at 760 mmHg
  • Flash Point : 208.8°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound, assessed via WST-1 assay .

The mechanisms underlying the anticancer effects of this compound involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell division and growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research indicates that it can modulate inflammatory cytokine production in macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Case Studies

StudyFindings
Bögels et al. (2023)Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective doses for therapeutic use .
Banerjee et al. (2024)Reported the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential in vivo efficacy .
Kim et al. (2021)Explored the anti-inflammatory effects, noting a decrease in pro-inflammatory cytokines upon treatment .

Research Findings

  • In Vitro Studies :
    • The compound was tested on various cancer cell lines (e.g., MCF-7, HeLa), showing dose-dependent inhibition of cell growth.
    • Mechanistic studies revealed that it affects mitochondrial function and induces oxidative stress within cancer cells.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor sizes compared to controls.
    • Histopathological examinations indicated decreased cellular proliferation and increased apoptosis in treated tumors.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Phenylethyl)-4-(1-(3,4-xylyl)ethyl)benzene, and how can purity be optimized?

Synthesis typically involves multi-step electrophilic aromatic substitution or coupling reactions. For example, analogous compounds with ethynyl or cyclohexyl groups are synthesized via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation . Purity optimization may include column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol or hexane. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
  • DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian, referencing PubChem structural data (InChI, SMILES) .

Q. What analytical techniques are critical for quantifying this compound in mixed reaction systems?

Employ GC-MS or HPLC-UV/Vis with a C18 column and acetonitrile/water mobile phase. Calibrate using a standard curve (R² > 0.99) and validate with spike-recovery tests (85–115% recovery range). For trace analysis, use LC-MS/MS with MRM mode .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Dose-response studies : Test across a wide concentration range (nM to mM) to identify non-linear effects.
  • Replicate experiments : Use ≥4 biological replicates and statistical tools (ANOVA, Tukey’s HSD) to assess significance .
  • Mechanistic assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with molecular docking to validate target interactions .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Follow a tiered approach:

  • Laboratory studies : Measure logP (octanol-water partitioning) and hydrolysis half-life at pH 4–9 .
  • Microcosm assays : Assess biodegradation using OECD 301B guidelines and LC-MS quantification .
  • Field studies : Deploy passive samplers in water/soil matrices and model distribution using EPI Suite .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Molecular dynamics (MD) simulations : Model interactions with catalysts (e.g., Pd/C) using AMBER or GROMACS.
  • Reactivity descriptors : Calculate Fukui indices via DFT to predict electrophilic/nucleophilic sites .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

  • Forced degradation studies : Incubate the compound at 40–80°C and pH 1–13. Monitor degradation via HPLC and identify byproducts using HRMS.
  • Kinetic modeling : Determine Arrhenius parameters (Ea, k) for shelf-life prediction .

Q. What methodologies are effective for separating and characterizing stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (90:10).
  • Circular dichroism (CD) : Confirm enantiomer-specific optical activity.
  • NOESY NMR : Assign stereochemistry through spatial correlations .

Q. How can researchers assess the compound’s potential cytotoxicity while avoiding false positives?

  • Multi-assay validation : Combine MTT, resazurin, and ATP-luciferase assays.
  • Counter-screens : Test against non-target cell lines and include caspase-3/7 activation assays to confirm apoptosis .

Q. What advanced statistical approaches are recommended for high-throughput screening (HTS) data analysis?

  • Machine learning : Train random forest models to prioritize active compounds.
  • Z-factor analysis : Ensure assay robustness (Z’ > 0.5) and use Benjamini-Hochberg correction for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.